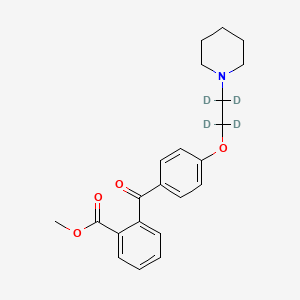![molecular formula C58H60Cl4N12S4 B12409869 (7-amino-2-methylphenothiazin-3-ylidene)azanium;(7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;dimethyl-[8-methyl-7-(methylamino)phenothiazin-3-ylidene]azanium;2-methyl-7-methyliminophenothiazin-10-ium-3-amine;tetrachloride](/img/structure/B12409869.png)
(7-amino-2-methylphenothiazin-3-ylidene)azanium;(7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;dimethyl-[8-methyl-7-(methylamino)phenothiazin-3-ylidene]azanium;2-methyl-7-methyliminophenothiazin-10-ium-3-amine;tetrachloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-amino-2-methylphenothiazin-3-ylidene)azanium;(7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;dimethyl-[8-methyl-7-(methylamino)phenothiazin-3-ylidene]azanium;2-methyl-7-methyliminophenothiazin-10-ium-3-amine;tetrachloride is a complex phenothiazine derivative. Phenothiazines are a class of heterocyclic compounds that have been widely studied for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phenothiazine derivatives typically involves the condensation of aniline derivatives with sulfur and subsequent cyclization. For the specific compound , the synthesis might involve:
Condensation Reaction: Aniline derivatives react with sulfur to form the phenothiazine core.
Substitution Reactions: Introduction of amino and methyl groups at specific positions on the phenothiazine ring.
Quaternization: Formation of the azanium and dimethylazanium groups through quaternization reactions.
Industrial Production Methods
Industrial production of phenothiazine derivatives often involves large-scale batch reactions under controlled conditions. The process includes:
Raw Material Preparation: Purification of aniline derivatives and sulfur.
Reaction Control: Maintaining optimal temperature and pressure conditions to ensure high yield and purity.
Purification: Use of crystallization, distillation, and chromatography techniques to isolate the desired compound.
化学反応の分析
Types of Reactions
Phenothiazine derivatives undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation or use of reducing agents like sodium borohydride.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
Oxidation Products: Phenothiazine sulfoxides and sulfones.
Reduction Products: Amino-substituted phenothiazines.
Substitution Products: Halogenated, nitrated, and sulfonated phenothiazines.
科学的研究の応用
Phenothiazine derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of other complex molecules.
Biology: Studied for their interactions with biological macromolecules and cellular pathways.
Medicine: Investigated for their potential therapeutic effects, including antipsychotic, antiemetic, and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of phenothiazine derivatives involves:
Molecular Targets: Interaction with dopamine receptors, serotonin receptors, and other neurotransmitter systems.
Pathways Involved: Modulation of neurotransmitter release, inhibition of receptor binding, and alteration of signal transduction pathways.
類似化合物との比較
Phenothiazine derivatives can be compared with other heterocyclic compounds such as:
Thioxanthenes: Similar structure but with a sulfur atom replaced by an oxygen atom.
Dibenzothiazepines: Contain a seven-membered ring fused to the phenothiazine core.
Phenoxazines: Oxygen atom replacing the sulfur atom in the phenothiazine ring.
Similar Compounds
Chlorpromazine: A widely used antipsychotic drug.
Promethazine: An antihistamine and antiemetic.
Thioridazine: Another antipsychotic with a similar structure.
特性
分子式 |
C58H60Cl4N12S4 |
|---|---|
分子量 |
1195.3 g/mol |
IUPAC名 |
(7-amino-2-methylphenothiazin-3-ylidene)azanium;(7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;dimethyl-[8-methyl-7-(methylamino)phenothiazin-3-ylidene]azanium;2-methyl-7-methyliminophenothiazin-10-ium-3-amine;tetrachloride |
InChI |
InChI=1S/C16H17N3S.C15H15N3S.C14H13N3S.C13H11N3S.4ClH/c1-10-7-14-16(9-13(10)17-2)20-15-8-11(19(3)4)5-6-12(15)18-14;1-9-6-13-15(8-11(9)16)19-14-7-10(18(2)3)4-5-12(14)17-13;1-8-5-12-14(7-10(8)15)18-13-6-9(16-2)3-4-11(13)17-12;1-7-4-11-13(6-9(7)15)17-12-5-8(14)2-3-10(12)16-11;;;;/h5-9H,1-4H3;4-8,16H,1-3H3;3-7H,15H2,1-2H3;2-6,15H,14H2,1H3;4*1H |
InChIキー |
SUTONEDBRJCKRE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1N)SC3=CC(=NC)C=CC3=[NH+]2.CC1=CC2=C(C=C1N)SC3=CC(=[N+](C)C)C=CC3=N2.CC1=CC2=C(C=C1NC)SC3=CC(=[N+](C)C)C=CC3=N2.CC1=CC2=NC3=C(C=C(C=C3)N)SC2=CC1=[NH2+].[Cl-].[Cl-].[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


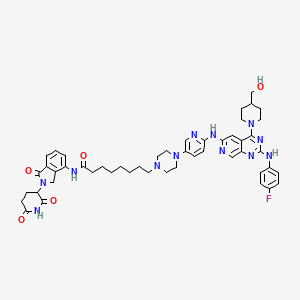
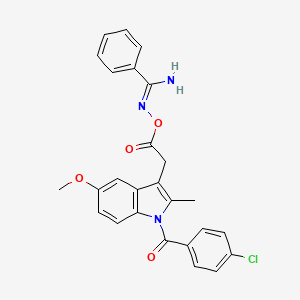
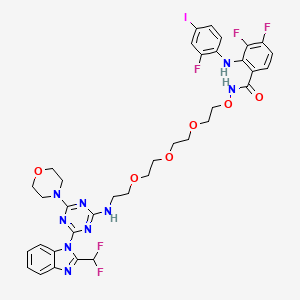
![(1R,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12409816.png)


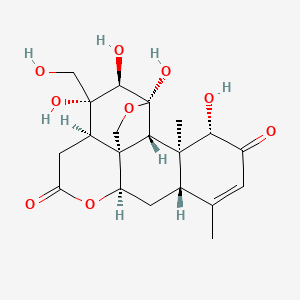
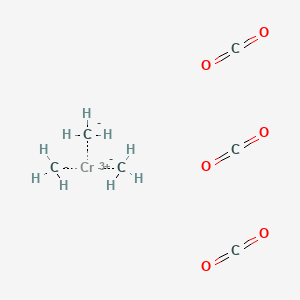
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12409848.png)

![benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate](/img/structure/B12409852.png)
